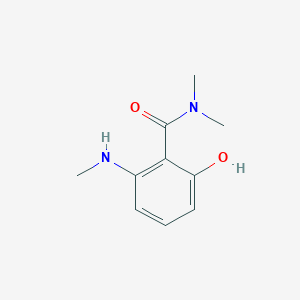
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, dimethyl, and methylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Hydroxylation: Introduction of the hydroxy group at the appropriate position on the benzamide ring.
Dimethylation: The N,N-dimethylation of the amine group is achieved using dimethyl sulfate or a similar methylating agent.
Methylamino Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the methylamino group, resulting in different chemical properties.
N,N-Dimethyl-6-(methylamino)benzamide: Lacks the hydroxy group, affecting its reactivity and applications.
2-Hydroxy-6-(methylamino)benzamide: Lacks the N,N-dimethylation, altering its biological activity.
Uniqueness
2-Hydroxy-N,N-dimethyl-6-(methylamino)benzamide is unique due to the presence of all three functional groups (hydroxy, dimethyl, and methylamino) on the benzamide core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-hydroxy-N,N-dimethyl-6-(methylamino)benzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-7-5-4-6-8(13)9(7)10(14)12(2)3/h4-6,11,13H,1-3H3 |
Clave InChI |
FJOUWHQHWXJQJY-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















